3-Pyridyl isothiocyanate
Overview
Description
3-Pyridyl isothiocyanate is an organic compound with the molecular formula C6H4N2S. It is a derivative of isothiocyanate and is characterized by the presence of a pyridine ring attached to an isothiocyanate group. This compound is known for its versatility in organic synthesis and its applications in various scientific fields.
Mechanism of Action
Target of Action
Isothiocyanates, a class of compounds to which 3-isothiocyanatopyridine belongs, are known for their versatile biological activities, including anticancer and chemoprotective properties .
Mode of Action
Isothiocyanates, in general, are known to interact with biological targets in a variety of ways, often involving the formation of covalent bonds with amino acid residues in proteins . This can lead to changes in the function of the target proteins, potentially altering cellular processes.
Biochemical Pathways
Isothiocyanates are known to influence a variety of biochemical pathways, often related to cellular stress responses and detoxification processes . These effects can have downstream consequences on cell survival and proliferation.
Result of Action
Given the known activities of other isothiocyanates, it is plausible that 3-isothiocyanatopyridine could influence cell survival, proliferation, and stress responses .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Isothiocyanatopyridine are not fully understood due to the lack of specific studies. It is known that isothiocyanates, the group to which 3-Isothiocyanatopyridine belongs, can interact with various enzymes, proteins, and other biomolecules. These interactions often involve the formation of thioureas, which occur when isothiocyanates react with amines .
Molecular Mechanism
It is known that isothiocyanates can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that isothiocyanates can participate in various metabolic processes, potentially interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Pyridyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 3-aminopyridine with carbon disulfide in the presence of a base such as N-methylmorpholine. The reaction mixture is then treated with a phosphorylating agent like neopentyl glycol phosphorochloridite to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves a one-pot process where the corresponding amine is treated with carbon disulfide and a base, followed by desulfurization using iron(III) chloride. This method is efficient and yields the desired product in good quantities .
Chemical Reactions Analysis
Types of Reactions: 3-Pyridyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines to form thioureas.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Reaction Conditions: These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products:
Thioureas: Formed by the reaction with amines.
Isothiocyanate Derivatives: Formed by reactions with other nucleophiles.
Scientific Research Applications
3-Pyridyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that it can act as a hydrogen sulfide donor, exhibiting cardioprotective effects.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- Phenyl isothiocyanate
- Allyl isothiocyanate
- Benzyl isothiocyanate
- Sulforaphane
Comparison: 3-Pyridyl isothiocyanate is unique due to its pyridine ring, which imparts distinct electronic properties compared to other isothiocyanates. This structural feature enhances its reactivity and makes it a more effective H2S donor. In contrast, compounds like phenyl isothiocyanate and benzyl isothiocyanate have aromatic rings that influence their reactivity differently .
Properties
IUPAC Name |
3-isothiocyanatopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S/c9-5-8-6-2-1-3-7-4-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSZFBSYWXMXRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371937 | |
Record name | 3-isothiocyanatopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17452-27-6 | |
Record name | 3-Pyridyl isothiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17452-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-isothiocyanatopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Pyridyl Isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-isothiocyanatopyridine a useful reagent in analytical chemistry?
A1: 3-Isothiocyanatopyridine, also known as 3-pyridyl isothiocyanate, exhibits favorable reactivity with amines, forming thiourea derivatives that are readily detectable using liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). [] This property makes it a valuable derivatization reagent for analyzing amines. []
Q2: How does the structure of 3-isothiocyanatopyridine facilitate its use in LC/ESI-MS/MS?
A2: The thiourea derivatives formed by the reaction of 3-isothiocyanatopyridine with amines demonstrate efficient separation on reversed-phase columns used in LC. [] Furthermore, during the MS/MS analysis, the collision-induced dissociation of these derivatives primarily leads to the cleavage of the C-N bond within the thiourea structure. This results in a single, intense product ion, significantly enhancing detection sensitivity. []
Q3: Beyond analytical chemistry, what other applications utilize the reactivity of 3-isothiocyanatopyridine?
A4: The reaction of 3-isothiocyanatopyridine extends beyond analytical applications. It readily reacts with α-amino acids to yield pyrido[3,2-d]pyrimidine derivatives. [, ] This reaction incorporates the nitrogen from the amino acid into the pyrimidine ring of the final product. [, ] Notably, the mild reaction conditions minimize racemization of chiral substituents within the amino acid. [, ]
Q4: Can you elaborate on the synthesis and further transformations of 3-isothiocyanatopyridine?
A5: 3-Isothiocyanatopyridine (2) is synthesized from 3-amino-2-ethoxycarbonylpyridine (1) using the thiophosgene method. [] It can be directly converted into various pyrido[3,2-d]pyrimidine derivatives (6-11, 25-30) through reactions with nucleophiles. [] Additionally, it can be transformed into thiourethane (3), which serves as a precursor for more complex tricyclic systems (12-17, 18, 19). []
Q5: Does 3-isothiocyanatopyridine react differently with other heterocycles like pyrrole?
A6: Interestingly, the reaction of 3-isothiocyanatopyridine with pyrrole differs from its reaction with amino acids. Instead of incorporating the pyrrole nitrogen into a pyrimidine ring, the reaction occurs at the C2 carbon of the 3-isothiocyanatopyridine molecule. [] This reaction pathway leads to the formation of compound 20, which can further cyclize to yield compounds 21 and 22. []
Q6: How is 3-isothiocyanatopyridine utilized in the synthesis of 1,7-naphthyridine derivatives?
A7: 3-Isothiocyanatopyridine serves as a key building block in the synthesis of 4-aryl-1,7-naphthyridine-2(1H)-thiones. [, ] This synthesis involves the in situ generation of 4-(1-arylalk-1-enyl)-3-isothiocyanatopyridines from their corresponding isocyanides using elemental sulfur (S8) in the presence of a catalytic amount of selenium. [, ] These intermediates then undergo an electrocyclic reaction to yield the desired 1,7-naphthyridine-2(1H)-thiones. [, ]
Q7: Can 3-isothiocyanatopyridine be used to modify dendrimers for material science applications?
A8: Yes, 3-isothiocyanatopyridine is employed to functionalize diaminobutane poly(propyleneimine) dendrimers. [] The isothiocyanate group reacts with primary amine groups on the dendrimer periphery, introducing pyridyl moieties. [] This modification allows for the formation of hydrogen-bonded supramolecular complexes with molecules like 3-cholesteryloxycarbonylpropanoic acid, leading to materials that exhibit liquid crystalline properties. []
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